

Application Notes and Protocols for SRPIN803 in Zebrafish Angiogenesis Assays

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SRPIN803, a potent dual inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2), has emerged as a significant tool for studying and inhibiting angiogenesis. This document provides detailed application notes and protocols for utilizing **SRPIN803** in a zebrafish angiogenesis assay, a powerful in vivo model for vascular development and drug screening. The protocols outlined herein are based on established methodologies, offering a framework for consistent and reproducible results.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological development and various pathological conditions, including tumor growth and metastasis. The zebrafish (Danio rerio) embryo has become a premier model for studying angiogenesis due to its genetic tractability, rapid external development, and optical transparency, which allows for real-time imaging of vascular development. **SRPIN803** exerts its anti-angiogenic effects by inhibiting SRPK1 and CK2, key regulators of vascular endothelial growth factor (VEGF) signaling, a critical pathway in angiogenesis.

Data Presentation



The anti-angiogenic activity of **SRPIN803** in the zebrafish model is dose-dependent. The following table summarizes representative quantitative data on the inhibition of intersegmental vessel (ISV) growth in zebrafish embryos treated with **SRPIN803**.

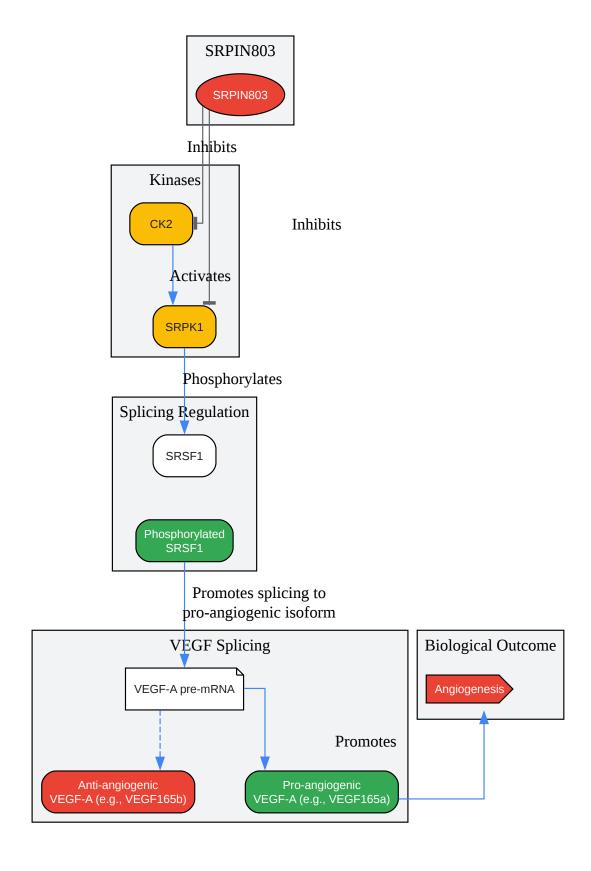
SRPIN803 Concentration	Mean Total ISV Length (μm) per Embryo (± SEM)	Percentage of Angiogenesis Inhibition (%)
Control (e.g., 0.1% DMSO)	Value from study	0%
Concentration 1	Value from study	Value from study
Concentration 2	Value from study	Value from study
Concentration 3	Value from study	Value from study
100 μΜ	Significantly reduced	>50% (representative)[1]

Note: Specific quantitative values for a full dose-response curve from the primary literature (e.g., Leonidis et al., 2021) were not available in the public domain at the time of this writing. Researchers should refer to the full publication for precise data points. A study has shown that 100 μ M of **SRPIN803** can inhibit zebrafish angiogenesis.[1] Another approach involves the microinjection of 4.6 nL of 10 μ M **SRPIN803** at the one-cell stage, with angiogenesis assessment at 72 hours post-fertilization.[1]

Signaling Pathway of SRPIN803-Mediated Angiogenesis Inhibition

SRPIN803's mechanism of action involves the dual inhibition of SRPK1 and CK2, which disrupts the VEGF signaling pathway. This ultimately leads to a reduction in the production of pro-angiogenic VEGF isoforms.





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Caption: **SRPIN803** signaling pathway in angiogenesis inhibition.



Experimental Protocols Zebrafish Angiogenesis Assay Using SRPIN803

This protocol details the methodology for assessing the anti-angiogenic effects of **SRPIN803** by observing the development of intersegmental vessels (ISVs) in transgenic zebrafish embryos.

Materials:

- SRPIN803 (stock solution in DMSO)
- Transgenic zebrafish line with fluorescent vasculature (e.g., Tg(kdrl:EGFP) or Tg(fli1a:EGFP))
- Zebrafish embryo medium (E3)
- 96-well microplates
- Tricaine methanesulfonate (MS-222) for anesthesia
- Fluorescence stereomicroscope or confocal microscope with an imaging system
- Image analysis software (e.g., ImageJ/Fiji)

Experimental Workflow Diagram:



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Caption: Experimental workflow for the zebrafish angiogenesis assay.

Procedure:

Zebrafish Husbandry and Embryo Collection:



- Maintain adult transgenic zebrafish (e.g., Tg(kdrl:EGFP)) under standard laboratory conditions.
- Set up breeding tanks and collect freshly fertilized embryos.
- Incubate embryos in E3 medium at 28.5°C.
- Embryo Treatment (at 24 hours post-fertilization hpf):
 - At 24 hpf, select healthy, normally developing embryos.
 - If desired, dechorionate the embryos manually using fine forceps.
 - Array individual embryos into the wells of a 96-well plate containing E3 medium.
 - Prepare serial dilutions of SRPIN803 in E3 medium from a concentrated DMSO stock.
 Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).
 - \circ Add the **SRPIN803** dilutions and a vehicle control (E3 with the same final DMSO concentration) to the respective wells. A typical concentration range to test could be from 1 μ M to 100 μ M.
- Incubation:
 - Incubate the 96-well plate at 28.5°C for 48 hours (from 24 hpf to 72 hpf).
- Imaging (at 72 hpf):
 - At 72 hpf, anesthetize the embryos using tricaine (MS-222).
 - Mount the embryos laterally in a small drop of low-melting-point agarose on a microscope slide or in an imaging-compatible plate.
 - Capture fluorescent images of the trunk vasculature, focusing on the intersegmental vessels, using a fluorescence stereomicroscope or a confocal microscope.
- Data Quantification:



- Using image analysis software (e.g., ImageJ/Fiji), measure the total length of a defined number of ISVs (e.g., the first 10 posterior to the yolk extension) for each embryo.
- Alternatively, count the number of complete ISVs that have formed the dorsal longitudinal anastomotic vessel (DLAV).
- Calculate the mean ISV length or number for each treatment group.
- Data Analysis:
 - Calculate the percentage of angiogenesis inhibition for each SRPIN803 concentration relative to the vehicle control.
 - Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Conclusion

The zebrafish angiogenesis assay provides a robust and efficient in vivo platform for evaluating the anti-angiogenic properties of compounds like **SRPIN803**. By following the detailed protocols and understanding the underlying signaling pathways presented in these application notes, researchers can effectively utilize **SRPIN803** to investigate the mechanisms of angiogenesis and screen for novel anti-angiogenic therapeutics.

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References

- 1. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of SRPIN803 -PMC [pmc.ncbi.nlm.nih.gov]
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